

Application Notes & Protocols for the Analytical Detection of Ethyl 4-(Methylsulfonamido)benzoate

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Compound of Interest

Compound Name: Ethyl 4-(Methylsulfonamido)benzoate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of **Ethyl 4-(Methylsulfonamido)benzoate**, a compound often utilized as an intermediate in pharmaceutical synthesis.^[1] The following protocols are based on established analytical techniques for structurally related compounds, such as sulfonamides and benzoate esters, and are intended to serve as a comprehensive guide for method development and validation.

Introduction

Ethyl 4-(Methylsulfonamido)benzoate is an organic compound whose purity and quantification are critical in drug development and manufacturing processes.^{[2][3]} As an intermediate, its analytical characterization ensures the quality and consistency of the final active pharmaceutical ingredient (API).^[4] This document outlines two primary analytical methods for its detection: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) for higher sensitivity and specificity, particularly in impurity profiling.^{[5][6]}

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolving power and suitability for a wide range of compounds.[7] For **Ethyl 4-(Methylsulfonamido)benzoate**, which contains a UV-absorbing benzene ring, UV detection is a straightforward and robust method for quantification.[8] For more demanding applications, such as the detection of trace-level impurities or metabolite identification, coupling HPLC with a mass spectrometer provides unparalleled sensitivity and structural information.[6][9]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are typical for the analysis of small organic molecules like **Ethyl 4-(Methylsulfonamido)benzoate** and should be validated for specific laboratory conditions.

Parameter	HPLC-UV	HPLC-MS
Limit of Detection (LOD)	5 - 20 ng/mL	0.1 - 1 ng/mL
Limit of Quantification (LOQ)	20 - 50 ng/mL	0.5 - 5 ng/mL
**Linearity (R ²) **	> 0.999	> 0.999
Precision (%RSD)	< 2%	< 5%
Accuracy (% Recovery)	98 - 102%	95 - 105%

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification

This protocol describes a reversed-phase HPLC method with UV detection, suitable for the routine quantification of **Ethyl 4-(Methylsulfonamido)benzoate** in a sample matrix.

3.1.1. Materials and Reagents

- **Ethyl 4-(Methylsulfonamido)benzoate** reference standard
- Acetonitrile (HPLC grade)

- Water (HPLC grade)
- Formic acid (analytical grade)
- Methanol (HPLC grade)
- Volumetric flasks, pipettes, and autosampler vials

3.1.2. Instrumentation

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV/Vis detector

3.1.3. Chromatographic Conditions

- Column: C18, 4.6 x 150 mm, 5 μ m particle size
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
 - 0-1 min: 30% B
 - 1-10 min: 30% to 70% B
 - 10-12 min: 70% B
 - 12-13 min: 70% to 30% B
 - 13-15 min: 30% B
- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm

3.1.4. Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Ethyl 4-(Methylsulfonamido)benzoate** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Sample Solution: Dissolve the sample containing **Ethyl 4-(Methylsulfonamido)benzoate** in methanol to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.5. Data Analysis

- Integrate the peak area of **Ethyl 4-(Methylsulfonamido)benzoate**.
- Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
- Determine the concentration of **Ethyl 4-(Methylsulfonamido)benzoate** in the sample by interpolating its peak area from the calibration curve.

Protocol 2: HPLC-MS Method for High-Sensitivity Detection and Impurity Profiling

This protocol is designed for the sensitive detection of **Ethyl 4-(Methylsulfonamido)benzoate** and the identification of potential impurities.

3.2.1. Materials and Reagents

- Same as Protocol 1, with the use of LC-MS grade solvents.

3.2.2. Instrumentation

- HPLC system (as in Protocol 1)
- Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

3.2.3. Chromatographic Conditions

- Same as Protocol 1, though a lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal for MS interfacing.

3.2.4. Mass Spectrometer Settings (Example)

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Gas Flow (Nitrogen): 600 L/hr
- Scan Range: m/z 100 - 400
- For Quantification (SIM mode): Monitor the protonated molecular ion $[M+H]^+$ of **Ethyl 4-(Methylsulfonamido)benzoate** (C₁₀H₁₃NO₄S, MW: 243.28), expected at m/z 244.1.

3.2.5. Sample Preparation

- Prepare standards and samples as in Protocol 1, but at lower concentrations suitable for the higher sensitivity of the MS detector (e.g., in the ng/mL range).

3.2.6. Data Analysis

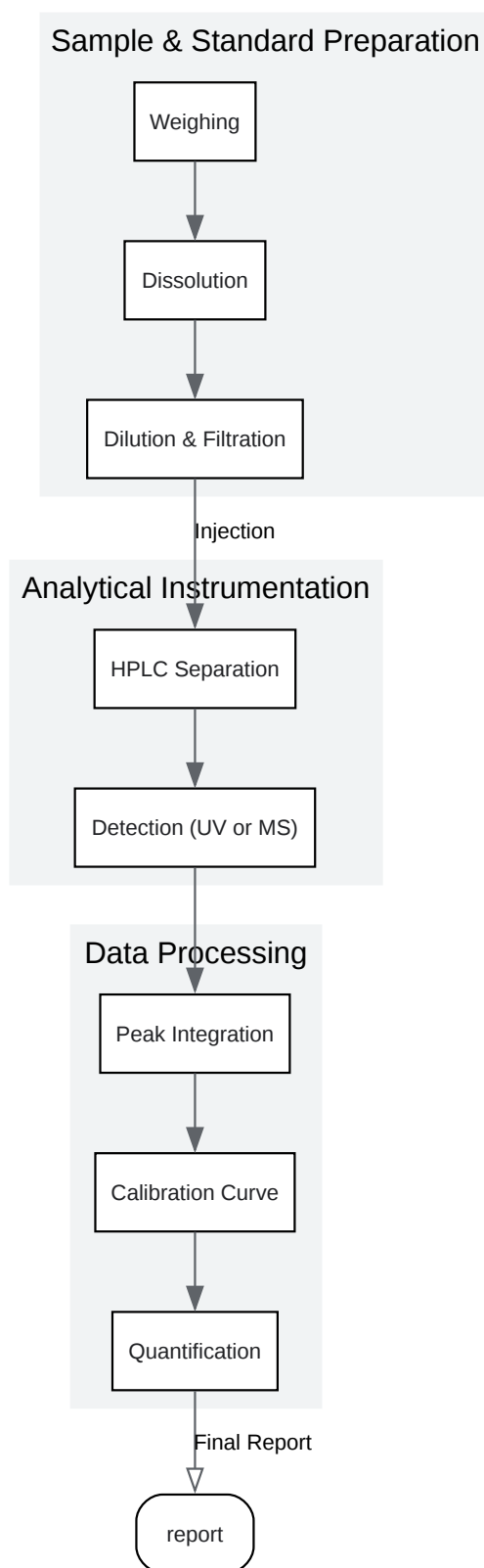
- Extract the ion chromatogram for the specific m/z of the target analyte for quantification.

- Analyze the full scan data to search for the m/z of expected and unexpected impurities.
- Utilize fragmentation data (if using MS/MS) to aid in the structural elucidation of unknown impurities.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of **Ethyl 4-(Methylsulfonamido)benzoate**.

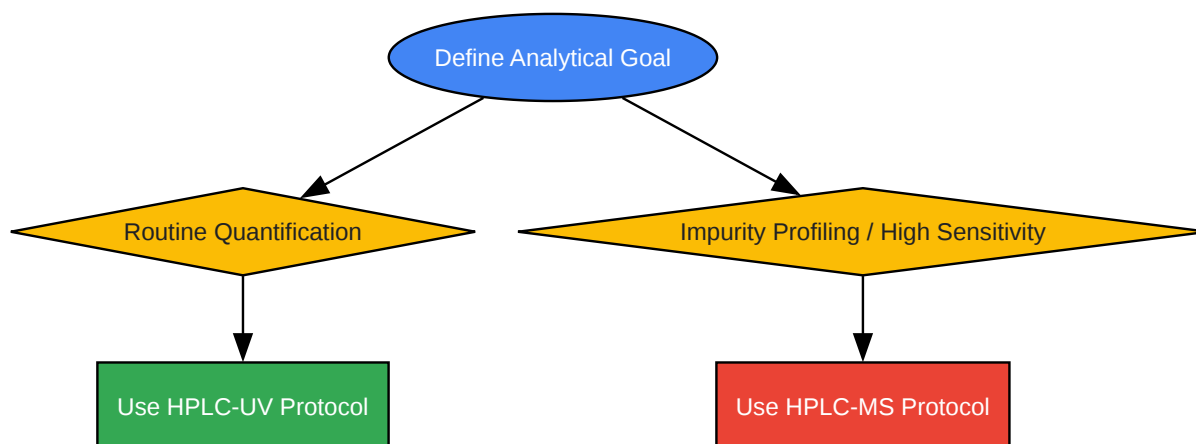


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Caption: General workflow for the analysis of **Ethyl 4-(Methylsulfonamido)benzoate**.

Logical Relationship for Method Selection

This diagram outlines the decision-making process for selecting the appropriate analytical method.



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Caption: Decision tree for selecting an analytical method.

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